3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide
Overview
Description
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.17567294 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyridine derivatives, has been a focal point of research due to their significant pharmacological potential. The creation of these compounds often involves the reaction of sodium salts of hydroxy derivatives with diazotized heterocyclic amines or active methylene compounds. The structural diversity of these compounds is achieved through various synthetic routes, confirming their structures by elemental analyses, spectral data, and alternative synthetic methods when possible (Abdelhamid et al., 2012).
Biological Activities
Heterocyclic compounds, particularly those incorporating pyrazole and triazole derivatives, play a crucial role in modern medicine due to their broad pharmacological profiles. These compounds have been studied for their antimicrobial, antifungal, and anticancer activities. For instance, a series of 2-pyrazolines and pyrazole derivatives exhibited significant antimicrobial activity against various bacterial and fungal species. Such studies highlight the potential of these compounds in developing new therapeutic agents with high efficacy and specificity (Hassan, 2013).
Properties
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-13-12-14(2)26(24-13)19-9-8-17-22-23-18(27(17)25-19)10-11-20(28)21-15-4-6-16(29-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUASBLFVADXLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=C(C=C4)OC)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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